N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride
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Overview
Description
N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride is a synthetic organic compound that features an amide linkage, an iodophenyl group, and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride typically involves the following steps:
Formation of the Iodophenyl Intermediate: The iodination of a phenyl ring can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amide Bond Formation: The iodophenyl intermediate is then reacted with a butanoyl chloride derivative in the presence of a base like triethylamine to form the amide bond.
Introduction of the Aminoethyl Group: The final step involves the reaction of the amide with ethylenediamine under controlled conditions to introduce the aminoethyl side chain.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium thiolate (NaSR), primary amines (RNH2)
Major Products
Oxidation: Imines, nitriles
Reduction: Phenyl derivatives
Substitution: Thiophenyl, aminophenyl, alkoxyphenyl derivatives
Scientific Research Applications
N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodophenyl group can facilitate binding to hydrophobic pockets, while the aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-4-phenylbutanamide: Lacks the iodine atom, which may affect its binding affinity and reactivity.
N-(2-aminoethyl)-4-(4-bromophenyl)butanamide: Contains a bromine atom instead of iodine, which can influence its chemical reactivity and biological activity.
N-(2-aminoethyl)-4-(4-chlorophenyl)butanamide: Contains a chlorine atom, offering different steric and electronic properties.
Uniqueness
N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its bromine or chlorine analogs. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C12H18ClIN2O |
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Molecular Weight |
368.64 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C12H17IN2O.ClH/c13-11-6-4-10(5-7-11)2-1-3-12(16)15-9-8-14;/h4-7H,1-3,8-9,14H2,(H,15,16);1H |
InChI Key |
HTYHOQRGZMVONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NCCN)I.Cl |
Origin of Product |
United States |
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